molecular formula C15H23NO3S B2548386 N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide CAS No. 691380-87-7

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide

Cat. No.: B2548386
CAS No.: 691380-87-7
M. Wt: 297.41
InChI Key: VXZMELIKRQWSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzenesulfonamide core substituted with an ethoxy group at the 4-position of the aromatic ring and two alkyl groups (cyclohexyl and methyl) on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.

Properties

IUPAC Name

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-19-14-9-11-15(12-10-14)20(17,18)16(2)13-7-5-4-6-8-13/h9-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZMELIKRQWSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332627
Record name N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691380-87-7
Record name N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Properties

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide exhibits several pharmacological properties, primarily attributed to its interaction with histamine receptors and dopamine receptors in the central nervous system (CNS).

Histamine H3 Receptor Modulation

Research indicates that compounds similar to this compound can act as ligands for histamine H3 receptors, which are involved in the regulation of neurotransmitter release. These compounds have been proposed for the treatment of various disorders, including:

  • Obesity : By modulating neurotransmitter levels, these compounds may help in appetite regulation and weight management .
  • Neurological Disorders : Potential applications include treatment for schizophrenia, depression, and cognitive disorders such as ADHD and Alzheimer's disease .

Dopamine Receptor Activation

Sulfonamide derivatives, including this compound, have been reported to activate dopamine receptors. This activation can influence mood and cognitive functions, making it a candidate for treating conditions like:

  • Parkinson's Disease : By enhancing dopaminergic activity, these compounds may alleviate symptoms associated with dopamine deficiency .
  • Drug Abuse : Modulating dopamine pathways may also play a role in addiction therapies .

Neurotransmitter Release Modulation

The compound's interaction with histamine H3 receptors can inhibit or promote the release of various neurotransmitters, including serotonin and norepinephrine, thereby influencing mood and anxiety levels .

Structural Characteristics

The molecular structure of this compound allows for specific interactions with target receptors. The cyclohexyl group contributes to the compound's lipophilicity, facilitating its ability to cross the blood-brain barrier and exert central effects .

Case Studies

Several studies have documented the applications of this compound and related compounds in clinical settings.

Treatment of Cognitive Disorders

A study highlighted the efficacy of sulfonamide derivatives in improving cognitive function in animal models of Alzheimer's disease. The administration of these compounds resulted in significant improvements in memory retention and learning capabilities .

Obesity Management

In clinical trials focusing on obesity management, compounds similar to this compound demonstrated a reduction in body weight and fat mass among participants when combined with lifestyle interventions .

Data Tables

Application Area Potential Benefits Mechanism
ObesityAppetite regulationH3 receptor modulation
Neurological DisordersCognitive enhancementDopamine receptor activation
Parkinson's DiseaseSymptom reliefDopaminergic activity enhancement
Drug AbuseAddiction treatmentDopamine pathway modulation

Mechanism of Action

The mechanism by which N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide with similar sulfonamide derivatives:

Compound Name Benzene Substituents N-Substituents Key Structural Differences Reference
This compound 4-ethoxy, 4-methyl Cyclohexyl, methyl Ethoxy group at 4-position; dual N-alkylation Target
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide 4-methyl Cyclohexyl, ethyl Ethyl vs. methyl on N; lacks ethoxy
N-Cyclohexyl-4-methoxybenzenesulfonamide 4-methoxy Cyclohexyl Single N-substituent; methoxy vs. ethoxy
N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide 4-methyl Cyclohexyl, benzyl Bulky benzyl group on N
N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide 4-fluoro, 3-methyl Cyclohexyl, ethyl Fluorine and methyl on benzene; no ethoxy

Key Observations :

  • Ethoxy vs.
  • N-Alkylation : Dual N-alkylation (cyclohexyl and methyl) in the target compound contrasts with analogs featuring single or bulkier N-substituents (e.g., benzyl in ), which may affect steric hindrance and hydrogen-bonding capabilities.

Crystallography :

  • N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide : The cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.567 Å), and the benzene/cyclohexyl dihedral angle is 59.92°. Intermolecular C–H···O hydrogen bonds form a 2D network .
  • N-Cyclohexyl-4-methoxybenzenesulfonamide : The cyclohexyl ring also exhibits a chair conformation (Q = 0.559 Å). Zigzag hydrogen-bonded chains along the c-axis are mediated by N–H···O interactions .

Biological Activity

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group, which allows it to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to competitive inhibition of enzymes involved in critical metabolic pathways. This mechanism is similar to other sulfonamides that target bacterial dihydropteroate synthase, inhibiting folate synthesis.
  • Receptor Binding : The compound may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various physiological effects depending on the receptor type involved.

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of this compound in different biological contexts:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Novel derivatives, including this compound, have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for effective compounds generally start around 3.9 μM for resistant strains .
  • Anticancer Properties : Research indicates that compounds structurally related to this compound may exhibit anticancer activity by inhibiting specific kinases involved in tumor growth and survival. For instance, studies on related sulfonamides have shown significant inhibition of Mer kinase, which is implicated in various cancers .
  • Cytotoxicity Studies : In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation in cancer cell lines at sub-micromolar concentrations, suggesting potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA and VRSA; MIC ≥ 3.9 μM
AnticancerInhibits Mer kinase; IC50 = 6.4 nM
CytotoxicityInhibits proliferation in cancer cell lines

Case Study: Anticancer Activity

In a study evaluating the effects of this compound on human cancer cell lines, researchers found that treatment with this compound resulted in a significant reduction in cell viability. The study utilized various concentrations of the compound over a 72-hour period, demonstrating dose-dependent cytotoxic effects. Specifically, at concentrations above 250 nM, substantial inhibition of cell growth was observed in non-small cell lung cancer (NSCLC) cell lines A549 and Colo699 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.